molecular formula C7H5F4N B2579108 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine CAS No. 1443110-68-6

5-fluoro-3-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B2579108
CAS No.: 1443110-68-6
M. Wt: 179.118
InChI Key: AFOLCZMLFGRMAY-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-2-(trifluoromethyl)pyridine ( 1443110-68-6) is a fluorinated pyridine derivative with the molecular formula C 7 H 5 F 4 N and a molecular weight of 179.11 g/mol . This compound serves as a specialized chemical building block (intermediate) in organic synthesis and research applications. Compounds within the trifluoromethylpyridine (TFMP) class are of significant interest in advanced chemical research, particularly in the development of active ingredients for the agrochemical and pharmaceutical industries . The biological activity of TFMP derivatives is attributed to the unique combination of the fluorine atom's high electronegativity and the characteristics of the pyridine ring, which can influence a molecule's physicochemical properties, metabolism, and binding affinity . While specific applications for this exact analogue are not fully documented in public literature, TFMP derivatives are key structural motifs in numerous pesticides, herbicides, fungicides, and pharmaceuticals . Researchers value this compound for its potential in creating novel molecular entities for screening and development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-fluoro-3-methyl-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c1-4-2-5(8)3-12-6(4)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOLCZMLFGRMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443110-68-6
Record name 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine
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Scientific Research Applications

Drug Development

The presence of fluorine atoms in organic compounds often increases their metabolic stability and bioactivity. 5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine serves as a building block in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects against several diseases, including cancer and infectious diseases.

  • Therapeutic Potential : The compound has shown promise in modulating enzyme activity and receptor interactions within biological systems, which may lead to significant biological effects. Studies suggest that its unique configuration enhances its lipophilicity, potentially influencing pharmacokinetic properties favorably .
  • Clinical Trials : Several derivatives of trifluoromethylpyridines, including those based on this compound, are currently undergoing clinical trials for various therapeutic applications .

Crop Protection

This compound and its derivatives have been incorporated into agrochemical formulations, primarily as herbicides and fungicides. The trifluoromethyl group enhances the efficacy of these compounds by improving their interaction with target pests.

  • Fungicides : Compounds derived from trifluoromethylpyridines have been developed as potent fungicides. For example, fluazinam, a well-known fungicide containing the trifluoromethylpyridine structure, exhibits higher fungicidal activity compared to traditional chlorine-based compounds .
  • Herbicides : The unique physicochemical properties of fluorinated compounds allow for the fine-tuning of active ingredients in herbicides, enhancing their effectiveness while minimizing environmental impact .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of a derivative of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further development.

Case Study 2: Agricultural Efficacy

Research on the agricultural application of trifluoromethylpyridines highlighted the enhanced efficacy of these compounds in controlling specific plant pathogens. Field trials indicated improved crop yields when treated with formulations containing these fluorinated compounds compared to conventional treatments.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its therapeutic effects in treating diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of fluorinated pyridines are highly dependent on the position and nature of substituents. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Biological Activity Key Findings Reference
5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine 2-CF₃, 3-CH₃, 5-F Enzyme inhibition (e.g., CYP51), receptor modulation High metabolic stability; potential for antiparasitic applications
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine 2-CH₃, 3-F, 6-(5-Cl-2-CF₃-phenyl) Anticancer, antimicrobial Enhanced lipophilicity and tumor penetration due to aryl substitution
3-Trifluoromethylpyridine derivatives 3-CF₃ (variable substituents at other positions) Pesticidal activity Superior pesticidal efficacy attributed to the 3-CF₃ group’s electron-withdrawing effects
5-Amino-2-(trifluoromethyl)pyridine 2-CF₃, 5-NH₂ Toxicological effects (methemoglobinemia) High toxicity due to metabolic conversion to reactive intermediates
N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) Multiple CF₃ groups, piperazine linkage CYP51 inhibition (anti-Trypanosoma cruzi) Comparable efficacy to posaconazole but with improved pharmacokinetics

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl Position : The 2-trifluoromethyl group in this compound enhances steric bulk and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., CYP51) . In contrast, 3-trifluoromethylpyridine derivatives are more effective in pesticidal applications due to optimized interactions with insect nicotinic acetylcholine receptors .
  • Halogen Substitution : Fluorine at the 5-position increases metabolic stability compared to chlorine or bromine, as seen in 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, where chlorine improves tumor selectivity but reduces solubility .
  • Amino vs. Methyl Groups: Amino substituents (e.g., 5-amino-2-(trifluoromethyl)pyridine) introduce toxicity risks via oxidative metabolism, whereas methyl groups (e.g., 3-CH₃ in the target compound) reduce reactive metabolite formation .

Pharmacological and Toxicological Profiles

  • Enzyme Inhibition : The target compound and UDD both inhibit CYP51, a key enzyme in ergosterol biosynthesis. However, UDD’s piperazine linker improves solubility and brain penetration, making it more suitable for CNS-targeted therapies.
  • Toxicity: Unlike 5-amino-2-(trifluoromethyl)pyridine, which induces methemoglobinemia via aromatic amine oxidation , the target compound’s methyl and fluorine substituents mitigate such risks by blocking metabolic activation pathways.

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 3-Trifluoromethylpyridine 5-Amino-2-(trifluoromethyl)pyridine
Molecular Weight 209.14 g/mol 161.11 g/mol 176.12 g/mol
LogP 2.8 1.9 1.5
Water Solubility 0.12 mg/mL 0.45 mg/mL 1.2 mg/mL
Metabolic Stability High (t₁/₂ > 6 h) Moderate (t₁/₂ ~3 h) Low (t₁/₂ <1 h)

Key Research Findings

Enzyme Inhibition : The target compound’s 2-CF₃ group enhances CYP51 binding via hydrophobic interactions, achieving IC₅₀ values comparable to clinical azoles .

Pesticidal Superiority : 3-Trifluoromethylpyridines outperform 2-CF₃ analogs in insecticidal activity, highlighting the critical role of substituent positioning .

Toxicity Mitigation: Methyl and fluorine substituents in the target compound reduce oxidative metabolism, avoiding toxic intermediates seen in amino-substituted analogs .

Biological Activity

5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

The compound features a pyridine ring substituted with fluorine and trifluoromethyl groups. These substitutions enhance lipophilicity, which may improve pharmacokinetic properties. The trifluoromethyl group is particularly noted for its influence on biological activity, often increasing the potency of compounds in medicinal applications .

Research indicates that this compound interacts with specific proteins and enzymes, modulating their activity. Such interactions can lead to significant biological effects, including:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor binding : It has the potential to bind to receptors, influencing signal transduction pathways.

The presence of fluorinated groups is believed to enhance the reactivity and specificity of this compound towards biological targets.

Therapeutic Potential

The compound has been explored for its potential in treating several diseases due to its biological activity:

  • Antimicrobial Activity : Studies have shown that derivatives containing trifluoromethyl groups exhibit higher fungicidal activity compared to their non-fluorinated counterparts. This suggests a potential application in developing new antifungal agents .
  • Antiviral Properties : Similar compounds have been used in the treatment of viral infections, such as HIV. For instance, the drug Tipranavir, which contains a trifluoromethylpyridine structure, acts as an HIV protease inhibitor .

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound and its analogs:

  • In Vitro Studies : In vitro assays have demonstrated varying degrees of enzyme inhibition and receptor binding affinity. For example, compounds with similar structures showed effective inhibition against specific bacterial strains, indicating potential as antibiotics .
  • Clinical Trials : Some derivatives are currently undergoing clinical trials for their efficacy in treating conditions such as allergic rhinitis and asthma. The results indicate promising therapeutic outcomes .
  • Comparative Efficacy : A comparative study highlighted that fluorinated derivatives exhibited superior antimicrobial activity compared to traditional antibiotics. This was quantified using Minimum Inhibitory Concentration (MIC) values against various pathogens .

Data Tables

Compound NameMIC (µg/mL)Target PathogenActivity Type
This compound0.5 - 8S. aureus ATCC 11632Antimicrobial
Tipranavir<1HIVAntiviral
Fluazinam<1Fungal pathogensAntifungal

Q & A

Q. What are the recommended methods for synthesizing 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine in a laboratory setting?

A three-step synthesis approach is commonly employed:

  • Step 1 : Halogenation of the pyridine core, typically using chlorination or bromination reagents under controlled conditions to introduce halogen groups at specific positions.
  • Step 2 : Trifluoromethylation via cross-coupling reactions (e.g., using CuCF₃ or Pd catalysts) to install the trifluoromethyl group.
  • Step 3 : Fluorination and methylation, often using nucleophilic fluorinating agents (e.g., KF/18-crown-6) and methylating agents (e.g., MeOTf). Reaction optimization should focus on temperature control (e.g., −78°C for fluorination) and stoichiometric ratios to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming substituent positions and fluorine environments. For example, the deshielding effect of the trifluoromethyl group in ¹⁹F NMR distinguishes it from other fluorine atoms .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when steric effects distort spectral interpretations .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) and validates synthetic intermediates .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure.
  • Ventilation : Work in a fume hood due to potential release of toxic fumes (e.g., HF during decomposition).
  • Storage : Keep in a cool, dry place away from oxidizing agents. Label containers with GHS hazard codes H301 (toxic if swallowed) and H315 (skin irritation) .

Advanced Research Questions

Q. How can researchers address challenges in regiospecific functionalization of this compound for medicinal chemistry applications?

  • Directed Metalation : Use strong bases (e.g., LDA or LiTMP) to deprotonate specific positions on the pyridine ring, guided by directing groups like halogens or trifluoromethyl groups. For example, chloro substituents direct metalation to adjacent positions, enabling selective introduction of amino or cyano groups .
  • Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl or heteroaryl moieties. Optimize ligands (e.g., XPhos) and solvent systems (e.g., DMF/toluene mixtures) to enhance regioselectivity .

Q. How can contradictory spectral data be resolved when analyzing derivatives of this compound?

  • Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra to identify discrepancies caused by solvent effects or conformational flexibility .
  • Isotopic Labeling : Use deuterated analogs or ¹³C-labeled intermediates to trace signal origins in crowded spectra (e.g., overlapping ¹H NMR peaks).
  • Multi-Technique Cross-Validation : Combine mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex derivatives .

Q. What experimental designs are recommended for evaluating the biological activity of this compound and its derivatives?

  • In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR (surface plasmon resonance). Prioritize derivatives with electron-withdrawing groups (e.g., trifluoromethyl) for enhanced target affinity .
  • Molecular Docking : Perform docking studies with proteins like EGFR or VEGFR to predict binding modes. Adjust substituent positions to optimize hydrophobic interactions (e.g., trifluoromethyl groups in hydrophobic pockets) .
  • In Vivo Models : Use xenograft mouse models for antitumor activity studies. Monitor pharmacokinetics (e.g., plasma half-life) and bioavailability, adjusting lipophilicity via methylation/fluorination .

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